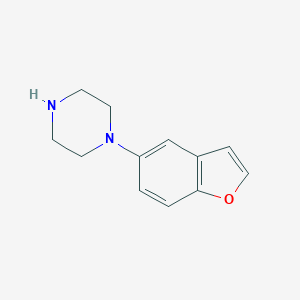

1-(5-ベンゾフラニル)-ピペラジン

説明

1-(5-Benzofuranyl)Piperazine is a chemical compound that combines the structural features of benzofuran and piperazine. Benzofuran is a heterocyclic organic compound known for its presence in various natural products and its significant biological activities. Piperazine, on the other hand, is a six-membered ring containing two nitrogen atoms at opposite positions, widely used in medicinal chemistry for its pharmacological properties.

科学的研究の応用

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, particularly as a serotonin receptor agonist.

Industry: Utilized in the development of new materials and pharmaceuticals.

作用機序

Target of Action

Compounds containing benzofuran have been studied for their potential biological activities . Benzofuran derivatives have shown various biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Benzofuran derivatives have been synthesized to develop drugs active against various diseases, indicating that they may modulate the regulation of biochemical pathways .

Biochemical Pathways

Benzofuran derivatives have been found to modulate the regulation of biochemical pathways like nitric oxide (no) or tyrosine kinase .

Result of Action

Benzofuran derivatives have been found to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

生化学分析

Biochemical Properties

The biochemical properties of 1-(5-benzofuranyl)-Piperazine are largely determined by the benzofuran ring in its structure . Benzofuran derivatives have been found to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Benzofuran derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 1-(5-benzofuranyl)-Piperazine is not well-defined. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

準備方法

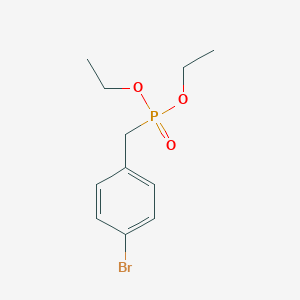

Synthetic Routes and Reaction Conditions: 1-(5-Benzofuranyl)Piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods often require specific reaction conditions such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protection-deprotection steps to achieve the desired product.

Industrial Production Methods: Industrial production of 1-(5-Benzofuranyl)Piperazine typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, purity, cost, and environmental considerations.

化学反応の分析

Types of Reactions: 1-(5-Benzofuranyl)Piperazine undergoes various chemical reactions, including:

Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

Reduction: The piperazine ring can be reduced to form secondary amines.

Substitution: Both the benzofuran and piperazine rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Conditions vary depending on the substituent but often involve the use of strong bases or acids.

Major Products: The major products formed from these reactions include various substituted benzofuran and piperazine derivatives, which can exhibit different biological activities.

類似化合物との比較

- 1-(2-Benzofuranyl)Piperazine

- 1-(3-Benzofuranyl)Piperazine

- 1-(4-Benzofuranyl)Piperazine

Comparison: 1-(5-Benzofuranyl)Piperazine is unique due to the position of the benzofuran ring, which can influence its binding affinity and selectivity for certain receptors. This positional difference can result in variations in biological activity and therapeutic potential compared to its isomers .

特性

IUPAC Name |

1-(1-benzofuran-5-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-2-12-10(3-8-15-12)9-11(1)14-6-4-13-5-7-14/h1-3,8-9,13H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUFUUDEYQJLPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC3=C(C=C2)OC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901308636 | |

| Record name | 1-(5-Benzofuranyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206347-31-1 | |

| Record name | 1-(5-Benzofuranyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206347-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Benzofuranyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of the compound's high lipophilicity in its pharmacokinetic profile?

A: The studied compound, TAK-357, exhibits high lipophilicity (clogP>6) []. This property significantly influences its distribution in the body. Research indicates a high distribution volume and prolonged half-life due to extensive accumulation in adipose tissues []. This accumulation leads to a slow release of TAK-357 back into circulation, contributing to its extended presence in the body [].

Q2: How does the metabolism of TAK-357 contribute to its overall elimination?

A: While TAK-357 demonstrates a long half-life, metabolism is suggested as the primary route of elimination for the absorbed drug []. The study highlights that the main component found in both plasma and adipose tissues is the unchanged parent compound []. This observation indicates that while metabolism plays a role in elimination, the rate of metabolism is relatively slow, contributing to the compound's prolonged presence in the body.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(Diethylamino)propyl]carbamodithioic acid](/img/structure/B105245.png)

![Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate](/img/structure/B105253.png)

![9-Octadecene, 1-[3-(octadecyloxy)propoxy]-, (Z)-](/img/structure/B105281.png)